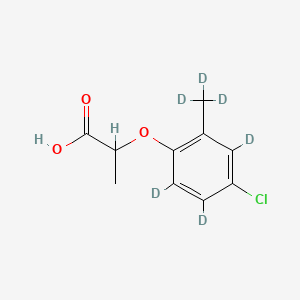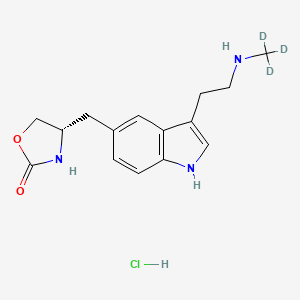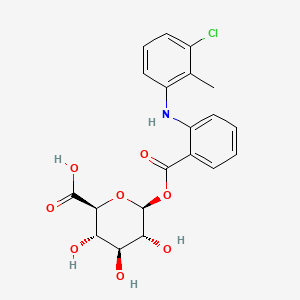
Mecoprop D6 (ring D3, methyl D3)
Descripción general
Descripción
Mecoprop D6 (ring D3, methyl D3) is a stable isotope-labelled compound . It is a reference material used in food and environmental analysis . The molecular formula of Mecoprop D6 is C10 2H6 H5 Cl O3 and its molecular weight is 220.68 .
Molecular Structure Analysis
The molecular structure of Mecoprop D6 (ring D3, methyl D3) is represented by the formula C10 2H6 H5 Cl O3 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
Mecoprop D6 (ring D3, methyl D3) has a molecular weight of 220.68 . The search results do not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Mecoprop, a widely used herbicide, has been the subject of various environmental studies due to its persistence in groundwater and soil. Research has identified specific bacterial strains, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, capable of degrading mecoprop and other related herbicides. These strains harbor tfd-like genes, suggesting a genetic basis for the biodegradation process (Smejkal et al., 2001). Moreover, the environmental fate and attenuation of mecoprop in the subsurface, particularly in groundwater, have been extensively reviewed, highlighting its persistence and the critical role of biodegradation as a destructive attenuation mechanism (Buss et al., 2006).
Photocatalytic Decomposition
The photocatalytic decomposition of mecoprop, especially when dissolved in water and sensitized by TiO2, leads to complete mineralization. The degradation intermediates and pathways have been analyzed, providing insights into the reaction mechanisms and potential applications in water treatment processes (Topalov et al., 2000).
Treatment Technologies
Membrane bioreactor (MBR) technology has been evaluated for treating mecoprop, among other herbicides, in wastewater. The technology has shown high efficacy in reducing herbicide concentrations and improving water quality parameters, positioning MBR as an environmentally friendly and efficient method for treating toxic herbicides (Ghoshdastidar & Tong, 2013).
Microbial and Nutrient Influences
The impact of herbicide concentration and the addition of nutrients on the mineralization of mecoprop in various environmental samples has been studied. These studies reveal the influence of microbial communities and nutrient amendments on the degradation kinetics of herbicides, providing valuable information for environmental management and bioremediation strategies (de Lipthay et al., 2007).
Propiedades
IUPAC Name |
2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-YFNZQJCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mecoprop D6 (ring D3, methyl D3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)
![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)


![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)